Ethyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a trifluoromethylbenzamido group and a thioacetamido-benzoate ester moiety. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, with derivatives exhibiting diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzoate ester may influence bioavailability and binding interactions. Structural characterization of such compounds typically involves FT-IR, $ ^1 \text{H} $-NMR, and X-ray crystallography .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[[3-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O4S2/c1-2-32-18(31)12-6-8-15(9-7-12)25-16(29)11-33-20-28-27-19(34-20)26-17(30)13-4-3-5-14(10-13)21(22,23)24/h3-10H,2,11H2,1H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAPDQNVROVUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a trifluoromethyl group attached to a benzamido moiety suggests that it may interact with its targets through hydrogen bonding
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to inhibit the reverse transcriptase enzyme, suggesting potential antiviral activity.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and metabolic pathways remain unknown. Further pharmacokinetic studies are needed to understand how this compound is processed in the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and mode of action information. The potential inhibition of the reverse transcriptase enzyme suggests it may have antiviral effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Differences and Biological Implications:
Analysis:
- Heterocycle Core: The 1,3,4-thiadiazole in the target compound offers a balance of planarity and electronic properties, facilitating interactions with biological targets like enzymes or receptors. In contrast, triazine derivatives (e.g., ) exhibit stronger electron-deficient character, favoring charge-transfer interactions.
- Substituent Effects: The trifluoromethyl group in the target compound provides electron-withdrawing effects and lipophilicity, which may improve membrane permeability compared to morpholinosulfonyl (polar) or methoxy (hydrogen-bonding) substituents in analogues .
- Bioactivity Trends: Piperidine-substituted thiadiazoles (e.g., ) show anticonvulsant activity, while morpholinosulfonyl derivatives () are explored for anticancer applications.
Spectroscopic and Crystallographic Data
- FT-IR: The target compound’s IR spectrum would show characteristic peaks for C=O (ester: ~1700 cm$^{-1}$), N-H (amide: ~3300 cm$^{-1}$), and C-F (1100–1200 cm$^{-1}$), aligning with data for analogous thiadiazoles .
- X-ray Crystallography: Thiadiazole derivatives (e.g., ) exhibit planar configurations with intramolecular S···O interactions (2.6–2.7 Å), stabilizing the molecular conformation. The trifluoromethyl group in the target compound may introduce steric effects, altering crystal packing compared to benzylsulfanyl derivatives.
Q & A
(Basic) What are the key synthetic steps for Ethyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate?
The synthesis involves three critical steps:
Thiosemicarbazide Formation : Reacting 3-(trifluoromethyl)benzoyl chloride with thiosemicarbazide to generate the 1,3,4-thiadiazole core .
S-Acetylation : The thiol group undergoes nucleophilic substitution with chloroacetyl chloride to form a thioacetamide intermediate .
Esterification : Coupling the intermediate with ethyl 4-aminobenzoate via carbodiimide-mediated amide bond formation .
Methodological Note: Monitor reaction progression using thin-layer chromatography (TLC) and purify intermediates via recrystallization (e.g., DMSO/water mixtures) .
(Basic) Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- FT-IR : Confirm amide (C=O stretch ~1650 cm⁻¹) and thioether (C-S stretch ~650 cm⁻¹) groups .
- 1H-NMR : Identify aromatic protons (δ 7.0–8.5 ppm), ester methyl groups (δ 1.2–1.4 ppm), and trifluoromethyl signals (δ 4.0–4.5 ppm) .
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S ratios .
(Basic) What biological targets or activities have been reported for this compound?
- COX-2 Inhibition : Binds to the enzyme’s active site, reducing pro-inflammatory prostaglandins (IC₅₀ ~2.5 µM) .
- Anticancer Activity : Inhibits tumor cell proliferation (e.g., IC₅₀ ~10 µM against MCF-7 breast cancer cells) via thiadiazole-mediated apoptosis .
- Antimicrobial Potential : Thioacetamide and trifluoromethyl groups disrupt bacterial membranes (MIC ~8 µg/mL for S. aureus) .
(Advanced) How can researchers optimize synthetic yield and purity?
- Catalyst Selection : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for efficient amide coupling (yield improvement: 70% → 85%) .
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions in thioacetamide formation .
- Temperature Control : Maintain reflux at 90°C during thiadiazole core synthesis to prevent decomposition .
(Advanced) How to resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from substituent effects. For example:
(Advanced) What strategies support structure-activity relationship (SAR) studies?
- Substituent Variation : Replace the trifluoromethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Bioisosteric Replacement : Substitute the thiadiazole ring with oxadiazole to assess impact on COX-2 selectivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., thioacetamide linkage) using 3D-QSAR models .
(Advanced) How to evaluate thermal stability for formulation studies?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td ~220°C) .
- Differential Scanning Calorimetry (DSC) : Detect melting points (e.g., 139–140°C) and polymorphic transitions .
Note: Stability under accelerated conditions (40°C/75% RH for 4 weeks) predicts shelf-life for in vivo studies .
(Advanced) What computational approaches elucidate its mechanism of enzyme inhibition?
- Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID: 5KIR) to identify key interactions (e.g., hydrogen bonds with Tyr385) .
- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories .
- Free Energy Calculations (MM-PBSA) : Quantify binding energy (ΔG ~-8.5 kcal/mol) to prioritize derivatives .
(Advanced) How to address low bioavailability in preclinical studies?
- Prodrug Design : Modify the ethyl ester to a methyl ester for enhanced hydrolysis in plasma .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) to improve solubility and tumor targeting .
- Caco-2 Permeability Assays : Optimize logP values (target: 2–3) via substituent tuning .
(Advanced) What analytical methods validate compound stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
